Chloramphenicol stearate

Description

Properties

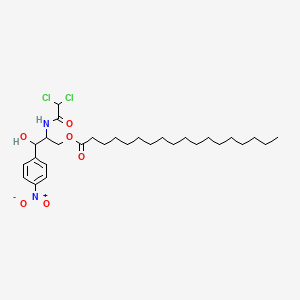

IUPAC Name |

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(34)39-22-25(32-29(36)28(30)31)27(35)23-18-20-24(21-19-23)33(37)38/h18-21,25,27-28,35H,2-17,22H2,1H3,(H,32,36)/t25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWDXHQLOMJDRU-XNMGPUDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167407 | |

| Record name | Chloramphenicol stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16255-48-4 | |

| Record name | (2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16255-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016255484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramphenicol stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMPHENICOL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2A9M9D6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Chloramphenicol Stearate: A Technical Guide for Laboratory Professionals

Introduction

Chloramphenicol (B1208) stearate (B1226849), the stearic acid ester of chloramphenicol, is a prodrug of the broad-spectrum antibiotic chloramphenicol.[1][2] It is employed to mask the bitter taste of the parent drug, thereby improving palatability for oral administration. In the gastrointestinal tract, it is hydrolyzed back to chloramphenicol, the active form.[2] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure proper handling, formulation, and analysis in a laboratory setting. This guide provides an in-depth overview of these properties, complete with experimental protocols and visual diagrams to facilitate comprehension.

Core Physicochemical Properties

The fundamental physicochemical characteristics of chloramphenicol stearate are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Chemical Name | (2R,3R)-2-(2,2-dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propyl octadecanoate | [3] |

| CAS Number | 16255-48-4 | [4] |

| Molecular Formula | C29H46Cl2N2O6 | [4] |

| Molecular Weight | 589.59 g/mol | [4] |

| Appearance | White to yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. | [2] |

| Melting Point | 148-150 °C (for the parent compound, chloramphenicol) | [5] |

| Solubility | Soluble in DMSO.[4] | |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[4] | |

| Polymorphism | Exists in different polymorphic forms (Form I and Form III).[6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of this compound. The following sections outline the protocols for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and diluted appropriately.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Melting Point Determination (Capillary Method)

The capillary melting point apparatus is a common tool for determining the melting point of a crystalline solid.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Polymorphism Characterization (X-Ray Powder Diffraction - XRPD)

XRPD is a powerful technique for identifying and characterizing different crystalline forms (polymorphs).

-

Sample Preparation: A small amount of the this compound powder is gently pressed onto a sample holder to create a flat, smooth surface.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected as a function of the scattering angle (2θ).

-

Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is unique for each crystalline form. The positions and relative intensities of the diffraction peaks are used to identify the polymorph.

Mechanism of Action of Chloramphenicol

This compound itself is inactive. Following oral administration, it is hydrolyzed in the small intestine to release chloramphenicol, which is then absorbed.[2] Chloramphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[7][8] It binds to the 50S ribosomal subunit and prevents the peptidyl transferase step of peptide bond formation.[8][9]

Caption: Mechanism of action of chloramphenicol in inhibiting bacterial protein synthesis.

Analytical Methods: Purity and Assay

HPLC is a widely used technique for the separation, identification, and quantification of this compound and its related substances.[3]

HPLC Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a this compound sample using HPLC.

Caption: A generalized workflow for the purity analysis of this compound by HPLC.

Polymorphism of this compound

This compound is known to exist in at least two polymorphic forms, Form I and Form III.[6] These different crystalline structures can have different physicochemical properties, including solubility and dissolution rate, which in turn can affect bioavailability. It has been reported that by grinding, Form III can transform into Form I, which may then become amorphous.[6] This "physically activated" form exhibits a low degree of crystallinity and higher availability of chloramphenicol.[6]

Caption: Simplified representation of the polymorphic transition of this compound.

Stability Considerations

The stability of chloramphenicol and its derivatives is influenced by pH, temperature, and light. Aqueous solutions of chloramphenicol are stable over a pH range of 2-7.[10] At room temperature (25°C), chloramphenicol solutions can degrade over time.[11] Elevated temperatures can accelerate degradation, while refrigeration can reduce the rate of breakdown.[11][12] Formulations should be protected from light to prevent photochemical decomposition.[10] Studies have shown that the addition of certain excipients, like polyoxyl 40 stearate, can enhance the chemical stability of chloramphenicol in aqueous solutions.[11]

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound for laboratory professionals. The data presented in tables, the detailed experimental protocols, and the illustrative diagrams offer a practical resource for the handling, analysis, and formulation of this important antibiotic prodrug. A thorough understanding of these characteristics is critical for ensuring the quality, safety, and efficacy of research and development activities involving this compound.

References

- 1. [Pseudomorphism of this compound and palmitate in relationship availability] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. medkoo.com [medkoo.com]

- 5. Chloramphenicol CAS#: 56-75-7 [m.chemicalbook.com]

- 6. Solid state transitions and CAP availability in surface solid dispersions of this compound polymorphs [iris.unimore.it]

- 7. SMPDB [smpdb.ca]

- 8. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 9. ldh.la.gov [ldh.la.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. US3702364A - Stabilized chloramphenicol composition - Google Patents [patents.google.com]

- 12. scite.ai [scite.ai]

Understanding the Solubility of Chloramphenicol Stearate in Ethanol and DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of chloramphenicol (B1208) stearate (B1226849) in two common organic solvents: ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining these values, alongside a qualitative understanding based on available information.

Quantitative Solubility Data

| Compound | Solvent | Solubility |

| Chloramphenicol | Ethanol | 50 mg/mL[2][3] |

| Chloramphenicol | DMSO | ~12.5 mg/mL[4] |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a set period, followed by the quantification of the dissolved solute in the saturated solution.

Materials and Equipment

-

Chloramphenicol Stearate (solid powder)

-

Anhydrous Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Volumetric flasks

-

Analytical balance

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Mobile phase for HPLC (e.g., acetonitrile/water mixture)

-

Standard laboratory glassware

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials for each solvent (ethanol and DMSO). The goal is to have undissolved solid remaining at the end of the experiment.

-

Add a precise volume of the respective solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed for a short period to let the solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the filtered sample of the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Determine the wavelength of maximum absorbance (λmax) for this compound.

-

Generate a calibration curve by measuring the absorbance of the standard solutions at the λmax.

-

Dilute the filtered sample of the saturated solution with the respective solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration. Account for the dilution factor to calculate the original solubility.

-

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or other desired units.

-

Perform the experiment in replicate (at least n=3) to ensure the reproducibility of the results and calculate the mean and standard deviation.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Determining this compound Solubility.

References

Stability of Chloramphenicol Stearate in Aqueous Solutions: A Technical Guide for Experimental Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of chloramphenicol (B1208) stearate (B1226849) in aqueous solutions, a critical consideration for researchers designing and conducting experimental assays. Due to its nature as a sparingly soluble prodrug, understanding its behavior in aqueous media is paramount for obtaining accurate and reproducible results. This document outlines the physicochemical properties, degradation kinetics, and analytical methodologies pertinent to chloramphenicol stearate and its active moiety, chloramphenicol.

Physicochemical Properties and Solubility

This compound is the stearic acid ester of chloramphenicol, designed to improve palatability in oral formulations by masking the bitter taste of the parent drug.[1] In biological systems, it requires hydrolysis by esterases to release the active chloramphenicol.[2] For in vitro experimental assays, this hydrolysis can occur chemically, albeit at a much slower rate, and is influenced by factors such as pH and temperature.

Table 1: Solubility of Chloramphenicol and its Palmitate Ester

| Compound | Solvent | Temperature (°C) | Solubility |

| Chloramphenicol | Water | 25 | 2.5 mg/mL[4][5] |

| Chloramphenicol | Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | Not Specified | ~0.12 mg/mL[6] |

| Chloramphenicol Palmitate | Water | 25 | 8.423 µg/L[3] |

Stability and Degradation Kinetics

The stability of this compound in aqueous solution is primarily governed by the hydrolysis of its ester bond to yield chloramphenicol and stearic acid. The liberated chloramphenicol is then subject to its own degradation pathways.

Hydrolysis of this compound

Quantitative data on the chemical hydrolysis kinetics of this compound under various pH and temperature conditions is not extensively documented in publicly available literature. However, it is understood that like most esters, the hydrolysis is subject to both acid and base catalysis. The rate of hydrolysis is expected to be minimal in the neutral pH range and to increase at acidic and, more significantly, at alkaline pH.

Stability of Chloramphenicol

Once chloramphenicol is released, its stability is well-characterized. It is most stable in the pH range of 2 to 7.[7] In alkaline conditions (pH > 7), degradation accelerates, with the primary degradation product being 2-amino-1-(4-nitrophenyl)propane-1,3-diol (B85940) through amide hydrolysis.[8][9] Elevated temperatures also significantly increase the rate of degradation.[7]

Forced degradation studies on chloramphenicol have provided quantitative insights into its stability under various stress conditions.

Table 2: Summary of Forced Degradation Studies on Chloramphenicol

| Stress Condition | Temperature (°C) | Duration | Percent Degradation |

| Acidic (0.1 N HCl) | 80 | 2 hours | ~1.9%[7] |

| Acidic (1 N HCl) | 80 | 2 hours | 23.7%[10] |

| Alkaline (0.1 N NaOH) | 80 | 2 hours | ~16.1%[7] |

| Alkaline (1 N NaOH) | Not Specified | Not Specified | 100%[8] |

| Thermal (Aqueous Solution) | 90 | 4 hours | ~9.7%[7] |

| Thermal (Aqueous Solution) | 100 | 1 hour | ~14.2%[7] |

| Thermal (Aqueous Solution) | 115 | 30 minutes | ~10%[7] |

Experimental Protocols

To accurately assess the stability of this compound in an aqueous experimental setup, a validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Protocol for Stability-Indicating HPLC Method

This protocol is a synthesized approach based on established methods for chloramphenicol and is adapted for the analysis of a poorly soluble ester like this compound.[11][12][13]

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of this compound and its primary degradant, chloramphenicol, in an aqueous suspension.

Materials:

-

This compound Reference Standard

-

Chloramphenicol Reference Standard

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade methanol (B129727)

-

Phosphate buffer (e.g., 0.05 M potassium phosphate, pH adjusted)

-

HPLC-grade water

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions (starting point for optimization):

-

Mobile Phase: Acetonitrile and phosphate buffer (pH 4.0). The gradient or isocratic ratio should be optimized to achieve good separation. A higher proportion of acetonitrile will be required for the elution of the highly lipophilic this compound.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 278 nm (for chloramphenicol) and a secondary wavelength may be needed for the stearate if its absorbance maximum differs significantly.

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a stock solution of chloramphenicol in the same solvent at 1 mg/mL.

-

From these stock solutions, prepare working standards at various concentrations by diluting with the mobile phase.

-

-

Sample Preparation (Aqueous Suspension):

-

Accurately weigh a portion of the this compound aqueous suspension.

-

Add a sufficient volume of methanol or acetonitrile to dissolve the this compound completely. This step is critical to extract the analyte from the aqueous matrix.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to a known volume with the organic solvent.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Forced Degradation Study:

-

Prepare several aliquots of the this compound aqueous suspension.

-

Subject the aliquots to stress conditions as outlined in Table 2 (acidic, alkaline, thermal, oxidative, and photolytic stress).

-

At specified time points, withdraw samples and process them as described in the sample preparation step.

-

Analyze the stressed samples by HPLC to identify and quantify the degradation products.

-

-

Method Validation:

-

Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

-

Visualizations

Degradation Pathway

The primary degradation pathway for this compound in an aqueous solution involves the initial hydrolysis of the ester bond, followed by the subsequent degradation of the liberated chloramphenicol.

Experimental Workflow

The following diagram illustrates the workflow for conducting a stability study of this compound in an aqueous suspension.

Conclusion and Recommendations for Researchers

The extremely low aqueous solubility of this compound is the most critical factor to consider when designing in vitro assays. Researchers must ensure that the methods used for preparing and handling aqueous suspensions are consistent and that the compound remains adequately dispersed throughout the experiment. The use of co-solvents or surfactants may be necessary, but their potential to influence the experimental outcome must be carefully evaluated.

Given the lack of specific hydrolysis kinetic data for the stearate ester, it is recommended that researchers conduct preliminary stability tests under their specific experimental conditions (pH, temperature, and media composition) to determine the rate of degradation and the appearance of free chloramphenicol. The provided HPLC protocol serves as a robust starting point for developing a suitable analytical method to monitor this stability. By carefully considering these factors, researchers can ensure the reliability and accuracy of their experimental data when working with this compound in aqueous systems.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 530-43-8 CAS MSDS (Chloramphenicol palmitate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Chloramphenicol - LKT Labs [lktlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. benchchem.com [benchchem.com]

- 8. journal.uii.ac.id [journal.uii.ac.id]

- 9. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution [apb.tbzmed.ac.ir]

- 12. ijsdr.org [ijsdr.org]

- 13. Chloramphenicol Palmitate Oral Suspension [drugfuture.com]

A Technical Guide to the Spectrum of Activity of Chloramphenicol Stearate Against Gram-Positive and Gram-Negative Bacteria

Foreword for the Scientific Community: The escalating crisis of antimicrobial resistance necessitates a re-evaluation of established antibiotics. Chloramphenicol (B1208), a broad-spectrum agent discovered in 1947, has seen its use curtailed due to concerns over toxicity. However, its efficacy against a wide range of pathogens, including multi-drug resistant strains, warrants a renewed and detailed examination. This technical guide provides an in-depth analysis of the antimicrobial spectrum of chloramphenicol, its mechanism of action, and the standardized protocols for evaluating its in vitro activity. It is intended for researchers, scientists, and drug development professionals engaged in the critical work of combating infectious diseases.

Chloramphenicol stearate (B1226849) is an oral prodrug, formulated to be tasteless. Following administration, it is hydrolyzed within the small intestine, releasing the active compound, chloramphenicol.[1][2] Therefore, the antimicrobial activity discussed herein pertains to the active chloramphenicol molecule.

Mechanism of Action

Chloramphenicol is a primarily bacteriostatic antibiotic that functions by inhibiting protein synthesis in bacteria.[3][4][5] The process is highly specific to bacterial ribosomes. The drug readily diffuses into bacterial cells and binds reversibly to the 50S subunit of the bacterial 70S ribosome.[1][6][7] This binding action specifically obstructs the peptidyl transferase step, preventing the formation of peptide bonds between amino acids.[1][8] By halting the elongation of the polypeptide chain, chloramphenicol effectively arrests bacterial growth and replication.[6]

Spectrum of Antimicrobial Activity

Chloramphenicol exhibits a broad spectrum of activity, encompassing a wide array of gram-positive and gram-negative bacteria, as well as anaerobic organisms.[8][9][10][11] Its use has been effective in treating infections caused by organisms such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[8] However, it is notably not effective against Pseudomonas aeruginosa.[1][8] Due to increasing antimicrobial resistance, there is renewed interest in chloramphenicol for treating multi-drug resistant (MDR) gram-negative bacteria.[12][13]

Data Presentation

The following tables summarize the in vitro susceptibility of various bacterial species to chloramphenicol. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Table 1: In Vitro Activity of Chloramphenicol against Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC (µg/mL) | Susceptibility Interpretation | Reference |

|---|---|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 132 | ≤ 8 | Susceptible (75.86%) | [11] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 | 16 | Intermediate (2.30%) | [11] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 38 | ≥ 32 | Resistant (21.84%) |[11] |

Table 2: In Vitro Activity of Chloramphenicol against Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | % Resistant | Reference |

|---|---|---|---|

| Pseudomonas spp. | Not Specified | 59% | [14] |

| Escherichia coli | Not Specified | 39% | [14] |

| Klebsiella spp. | Not Specified | 49% | [14] |

| Acinetobacter spp. | Not Specified | 34.1% | [14] |

| Pseudomonas aeruginosa | Not Specified | 32% | [14] |

| Salmonella spp. | Not Specified | 9.1% |[14] |

Experimental Protocols

Standardized antimicrobial susceptibility testing (AST) is crucial for determining the effectiveness of chloramphenicol against specific bacterial isolates.[15] The two primary methods are broth dilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion test.[13][15]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This quantitative method determines the precise concentration of chloramphenicol required to inhibit bacterial growth.[16]

-

Principle: A standardized bacterial inoculum is exposed to serial dilutions of chloramphenicol in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.

-

Materials:

-

Sterile 96-well microtiter plates.

-

Mueller-Hinton Broth (MHB) or other appropriate broth media.

-

Chloramphenicol stock solution of known concentration.

-

Bacterial isolate cultured on an appropriate agar medium.

-

Sterile 0.85% saline or equivalent.

-

0.5 McFarland turbidity standard.

-

Spectrophotometer.

-

-

Methodology:

-

Inoculum Preparation: Select 3-4 well-isolated colonies and suspend them in sterile saline.[15] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] A spectrophotometer can be used to verify the turbidity (O.D. at 630 nm range: 0.08-0.130).[15]

-

Drug Dilution: Prepare two-fold serial dilutions of the chloramphenicol stock solution in MHB directly in the wells of the microtiter plate. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.[15] For fastidious organisms like Haemophilus spp., incubation in an atmosphere enriched with 5% CO₂ is required.[15]

-

Result Interpretation: The MIC is the lowest concentration of chloramphenicol at which there is no visible growth (turbidity) as observed by the naked eye. Results are interpreted as Susceptible, Intermediate, or Resistant based on established breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI).[11] For MRSA, CLSI breakpoints are: ≤ 8 µg/ml (Susceptible), 16 µg/ml (Intermediate), and ≥ 32 µg/ml (Resistant).[11]

-

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

This is a qualitative or semi-quantitative method widely used for routine AST.[15]

-

Principle: A paper disk impregnated with a known amount of chloramphenicol (e.g., 30 µg) is placed on an agar plate inoculated with a lawn of the test bacterium.[17] The drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility.

-

Materials:

-

150 mm or 100 mm Petri dishes.

-

Mueller-Hinton Agar (MHA).

-

Chloramphenicol 30 µg antimicrobial disks.

-

Bacterial isolate and materials for inoculum preparation as described in Protocol 1.

-

Sterile cotton swabs.

-

-

Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described above.

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.

-

Disk Application: Aseptically apply a chloramphenicol 30 µg disk to the surface of the agar. Gently press the disk to ensure complete contact with the agar surface.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[15]

-

Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm). Compare the measured zone diameter to the CLSI interpretive criteria to determine if the isolate is Susceptible, Intermediate, or Resistant. For example, for H. influenzae on enriched chocolate agar, a zone of ≥ 29 mm may be interpreted as susceptible, while ≤ 28 mm may indicate resistance.[17]

-

Conclusion

Chloramphenicol remains a potent, broad-spectrum antibiotic with significant in vitro activity against a wide range of gram-positive and gram-negative pathogens. Its unique mechanism of inhibiting protein synthesis makes it a valuable tool, particularly in an era where resistance to other antibiotic classes is rampant. The renewed interest in chloramphenicol for treating MDR infections underscores the importance of rigorous, standardized susceptibility testing, as outlined in this guide, to inform effective clinical use.[12][13] Continued surveillance of susceptibility patterns is essential to preserving the utility of this important therapeutic agent.

References

- 1. ldh.la.gov [ldh.la.gov]

- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chloramphenicol - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. researchgate.net [researchgate.net]

- 5. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 7. Chloramphenicol | Antibiotics | CAS 56-75-7 [formedium.com]

- 8. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 9. goldbio.com [goldbio.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. ima.org.il [ima.org.il]

- 13. Chloramphenicol – A Potent Armament Against Multi-Drug Resistant (MDR) Gram Negative Bacilli? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial susceptibility patterns of the gram-negative bacteria isolated from septicemia in Children's Medical Center, Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microxpress.in [microxpress.in]

- 16. idexx.com [idexx.com]

- 17. In vitro chloramphenicol susceptibility testing of Haemophilus influenzae: disk diffusion procedures and assays for chloramphenicol acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Stearate Ester in the In Vitro Bioavailability of Chloramphenicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloramphenicol (B1208), a potent broad-spectrum antibiotic, exhibits limited aqueous solubility, which can impede its oral bioavailability. To overcome this, prodrug strategies, such as the formulation of stearate (B1226849) and palmitate esters, have been employed. This technical guide delves into the critical role of the stearate ester in modulating the in vitro bioavailability of chloramphenicol. The central thesis is that the bioavailability of chloramphenicol from its stearate ester is not governed by simple dissolution but is rate-limited by the enzymatic hydrolysis of the ester at the solid-liquid interface, a process significantly influenced by the polymorphic form of the ester.

This guide will synthesize the available scientific literature to provide a comprehensive overview of the dissolution and enzymatic hydrolysis processes, detail relevant experimental protocols, and present a model for the in vitro release of chloramphenicol from its stearate prodrug.

Introduction: The Prodrug Approach for Enhanced Bioavailability

Chloramphenicol's therapeutic efficacy is well-established; however, its poor solubility presents a formulation challenge. The use of lipophilic esters, such as chloramphenicol stearate, is a common prodrug approach to enhance oral administration. These esters are designed to be biologically inactive and are intended to undergo enzymatic cleavage in the gastrointestinal tract to release the active chloramphenicol moiety for absorption. The efficiency of this conversion is a key determinant of the drug's ultimate bioavailability.

The Interplay of Dissolution and Enzymatic Hydrolysis

Contrary to the conventional understanding that dissolution is the primary rate-limiting step for the absorption of poorly soluble drugs, studies on chloramphenicol esters reveal a more complex mechanism. Research has demonstrated that the enzymatic hydrolysis of this compound by pancreatic enzymes, such as pancreatin, is a pivotal event that precedes and influences the overall bioavailability.

The Solid-Liquid Interface: The Site of Action

A key finding is that the enzymatic hydrolysis of this compound does not necessarily depend on the prior dissolution of the ester in the bulk medium. Instead, it is hypothesized that pancreatic enzymes act directly at the solid-liquid interface of the ester particles.[1] This interfacial enzymatic action is thought to facilitate the release of chloramphenicol molecules from the crystal lattice.

The Critical Influence of Polymorphism

Chloramphenicol esters can exist in different crystalline forms, or polymorphs, which have distinct physical properties despite being chemically identical. For chloramphenicol palmitate, another commonly used ester, the polymorphic form has a significant impact on its bioavailability. The metastable form B of chloramphenicol palmitate is more readily hydrolyzed and absorbed than the stable form A.[2][3] This difference is attributed to variations in the molecular conformation and crystal packing, which affect the accessibility of the ester linkage to enzymatic attack.

While specific data for this compound polymorphs is less abundant in publicly available literature, the principle remains the same. The rate of enzymatic hydrolysis, and therefore the in vitro bioavailability, is expected to be highly dependent on the specific polymorphic form of the this compound used in the formulation. One study has shown that the crystalline disorder, rather than the specific surface area, is the limiting factor in the enzymatic hydrolysis of the stable Form A of this compound and palmitate esters.[4]

Quantitative Data Summary

A comprehensive review of the literature did not yield specific quantitative data for the dissolution and enzymatic hydrolysis rates of this compound's different polymorphs. The following tables are presented as templates to guide researchers in structuring their own experimental data.

Table 1: In Vitro Dissolution of this compound Polymorphs

| Polymorphic Form | Time (min) | Concentration of Dissolved Ester (µg/mL) |

| Form A | 15 | Data not available |

| 30 | Data not available | |

| 60 | Data not available | |

| 120 | Data not available | |

| Form B | 15 | Data not available |

| 30 | Data not available | |

| 60 | Data not available | |

| 120 | Data not available |

Note: This table is a template. Specific experimental values for the dissolution rate of this compound polymorphs were not found in the reviewed literature.

Table 2: Pancreatin-Mediated Hydrolysis of this compound Polymorphs

| Polymorphic Form | Time (min) | Concentration of Released Chloramphenicol (µg/mL) | Hydrolysis Rate Constant (k) |

| Form A | 15 | Data not available | Data not available |

| 30 | Data not available | ||

| 60 | Data not available | ||

| 120 | Data not available | ||

| Form B | 15 | Data not available | Data not available |

| 30 | Data not available | ||

| 60 | Data not available | ||

| 120 | Data not available |

Note: This table is a template. Specific experimental values for the enzymatic hydrolysis of this compound polymorphs were not found in the reviewed literature.

Table 3: Caco-2 Permeability of Chloramphenicol

| Compound | Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Classification |

| Chloramphenicol | 50 | 0.12 - 2.53 | < 1.5 | Moderately Permeable[5] |

| 75 | 0.12 - 2.53 | < 1.5 | Moderately Permeable[5] | |

| 100 | 0.12 - 2.53 | 1.52 - 1.70 | Moderately Permeable[5] | |

| This compound | Data not available | Data not available | Data not available | Data not available |

Note: This table includes reported values for chloramphenicol to provide context. Specific experimental values for the Caco-2 permeability of this compound were not found in the reviewed literature. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Experimental Protocols

In Vitro Dissolution Testing

This protocol provides a general framework for assessing the dissolution of this compound. Specific conditions may need to be optimized based on the formulation.

-

Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).

-

Dissolution Medium: Simulated intestinal fluid (pH 6.8) with or without the addition of surfactants to mimic physiological conditions. A common medium for chloramphenicol capsules is 0.01 N HCl.[6][7]

-

Volume: 900 mL.

-

Temperature: 37 ± 0.5 °C.

-

Rotation Speed: 50 or 100 rpm.

-

Sampling Times: 15, 30, 45, 60, and 120 minutes.

-

Analytical Method: A validated spectrophotometric or high-performance liquid chromatography (HPLC) method for the quantification of this compound.[8]

In Vitro Enzymatic Hydrolysis

This protocol outlines a method to evaluate the pancreatin-mediated hydrolysis of this compound.

-

Enzyme: Pancreatin solution (concentration to be optimized, e.g., based on lipase (B570770) activity units).

-

Reaction Medium: Simulated intestinal fluid (pH 6.8) or other suitable buffer.

-

Substrate: A known amount of this compound powder.

-

Temperature: 37 ± 0.5 °C.

-

Agitation: Constant stirring to ensure suspension of the solid particles.

-

Sampling: Aliquots of the reaction mixture are withdrawn at predetermined time intervals.

-

Sample Preparation: The enzymatic reaction in the withdrawn samples is immediately stopped (e.g., by adding a denaturing agent or by rapid cooling). The sample is then processed to separate the solid and liquid phases.

-

Analytical Method: A validated HPLC method to quantify the concentration of released chloramphenicol in the supernatant.

Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal drug absorption.

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.

-

Transport Studies:

-

Apical to Basolateral (A-B) Transport: The test compound (chloramphenicol released from the hydrolysis of the stearate ester) is added to the apical (donor) chamber, and its appearance in the basolateral (receiver) chamber is monitored over time.

-

Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored to assess active efflux.

-

-

Sample Analysis: The concentration of the compound in the receiver chamber at different time points is determined by a sensitive analytical method, typically LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux of the drug across the monolayer.

-

A is the surface area of the permeable support.

-

C₀ is the initial concentration of the drug in the donor chamber.

-

Visualizing the Process: Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the in vitro bioavailability of this compound.

Caption: Experimental workflow for in vitro bioavailability assessment.

Caption: Logical pathway from prodrug to bioavailability.

Conclusion and Future Directions

The stearate ester of chloramphenicol serves as a valuable prodrug to improve its oral formulation. The in vitro bioavailability of this prodrug is a multi-step process where enzymatic hydrolysis at the solid-liquid interface, rather than simple dissolution, is the rate-determining step. The polymorphic form of the this compound is a critical factor influencing the rate of this hydrolysis.

For researchers and drug development professionals, a thorough characterization of the solid-state properties of the this compound active pharmaceutical ingredient is paramount. Future in vitro studies should focus on elucidating the hydrolysis kinetics of different polymorphic forms of this compound and correlating these findings with permeability data from Caco-2 cell models to build a robust in vitro-in vivo correlation (IVIVC). Such an understanding will facilitate the development of more effective and reliable oral formulations of chloramphenicol.

References

- 1. Dissolution and enzymatic hydrolysis of chloramphenicol palmitic and stearic esters [iris.unimore.it]

- 2. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Surface area and crystallinity of Form A of chloramphenicol palmitic and stearic esters: which one is the limiting factor in the enzymatic hydrolysis? [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

- 8. Spectrophotometric determination of chloramphenicol and its esters in complex drug mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Chloramphenicol Stearate on Mammalian Mitochondrial Protein Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloramphenicol (B1208), a broad-spectrum antibiotic, is clinically administered as its prodrug, chloramphenicol stearate (B1226849), which is hydrolyzed in the gastrointestinal tract to release the active compound. While effective against bacterial infections, chloramphenicol exhibits significant off-target effects on mammalian mitochondria due to the evolutionary similarities between mitochondrial and bacterial ribosomes. This guide provides a comprehensive technical overview of the mechanisms, consequences, and experimental investigation of chloramphenicol's impact on mammalian mitochondrial protein synthesis. The information presented herein is crucial for researchers in drug development and toxicology to understand and mitigate the mitochondrial liabilities associated with this class of antibiotics.

Introduction

Mitochondria, the powerhouses of eukaryotic cells, possess their own protein synthesis machinery, including 70S ribosomes, which are distinct from the 80S ribosomes found in the cytoplasm. This bacterial ancestry makes mitochondrial ribosomes susceptible to antibiotics designed to target prokaryotic protein synthesis. Chloramphenicol binds to the 50S subunit of the bacterial and mitochondrial ribosome, inhibiting the peptidyl transferase step of protein synthesis.[1] This inhibition is a primary contributor to the dose-dependent and reversible bone marrow suppression observed as a side effect of chloramphenicol therapy.[2] This technical guide will delve into the quantitative effects, experimental methodologies, and cellular signaling consequences of chloramphenicol's off-target activity on mammalian mitochondrial protein synthesis.

Mechanism of Action

Chloramphenicol stearate is readily hydrolyzed by pancreatic lipase (B570770) in the small intestine to release active chloramphenicol, which is then absorbed into the bloodstream. The primary mechanism of chloramphenicol's mitochondrial toxicity stems from its interaction with the mitochondrial ribosome.

-

Binding Site: Chloramphenicol binds to the A-site of the peptidyl transferase center (PTC) on the large (50S) subunit of the 70S mitochondrial ribosome.[3]

-

Inhibition of Peptidyl Transferase: This binding sterically hinders the positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond and elongating the polypeptide chain.[3]

-

Context-Specific Inhibition: Recent studies have revealed that the inhibitory effect of chloramphenicol is context-dependent, with stalling of the mitoribosome occurring more frequently when specific amino acids, such as alanine, serine, or threonine, are in the penultimate position of the nascent peptide chain.[3][4]

Below is a diagram illustrating the mechanism of chloramphenicol's inhibitory action on the mitochondrial ribosome.

Caption: Mechanism of Chloramphenicol Inhibition.

Quantitative Data on Off-Target Effects

The inhibitory effects of chloramphenicol on mammalian mitochondrial protein synthesis and related cellular functions have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Inhibition of Mitochondrial Protein Synthesis

| Cell/Tissue Type | Assay Method | IC50 (µM) | Reference |

| Rat Heart Mitochondria | [³⁵S]methionine incorporation | 9.5 ± 1.5 | [5] |

| Rat Liver Mitochondria | In vitro translation | Not specified | [6] |

| Rabbit Bone Marrow Mitochondria | In vitro translation | Not specified | [6] |

| K562 Human Erythroleukemia Cells | [³⁵S]methionine incorporation | Not specified | [7] |

| HepG2 Cells | MitoBiogenesis™ In-Cell ELISA | 8.1 | [8] |

Table 2: Effects on Mitochondrial Respiration and ATP Synthesis

| Cell Type | Parameter Measured | Treatment | Effect | Reference |

| H1299 Cells | ATP Biosynthesis | 10-100 µg/ml Chloramphenicol | Dose-dependent decrease | [1][9] |

| K562 Cells | Cellular ATP Levels | 10 µg/ml Chloramphenicol (4 days) | ~55% decrease | [7] |

| Bovine Aortic Endothelial Cells | Complex IV Activity | 20 µg/ml Chloramphenicol (48h) | 70% inhibition | [10] |

| Bovine Aortic Endothelial Cells | Complex I Activity | 20 µg/ml Chloramphenicol (48h) | 40% inhibition | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the off-target effects of chloramphenicol on mitochondrial protein synthesis.

Isolation of Mitochondria from Mammalian Cells

Objective: To isolate functional mitochondria from cultured mammalian cells for downstream assays.

Materials:

-

Cultured mammalian cells (e.g., HEK293T, HeLa, HepG2)

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondrial Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

-

Protease inhibitor cocktail

-

Dounce homogenizer with a tight-fitting pestle

-

Microcentrifuge and refrigerated centrifuge

-

Bicinchoninic acid (BCA) protein assay kit

Procedure:

-

Harvest cells by scraping (for adherent cells) or centrifugation.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in MIB containing protease inhibitors.

-

Allow cells to swell on ice for 10-20 minutes.

-

Homogenize the cells using a Dounce homogenizer with 10-15 strokes on ice.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with MIB.

-

Resuspend the mitochondrial pellet in a suitable buffer for downstream applications.

-

Determine the protein concentration of the isolated mitochondria using a BCA assay.

Below is a workflow diagram for the isolation of mitochondria.

Caption: Mitochondrial Isolation Workflow.

In Vitro Mitochondrial Protein Synthesis Assay

Objective: To measure the rate of protein synthesis in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Mitochondrial Translation Buffer (MTB): 100 mM mannitol, 10 mM succinate, 80 mM KCl, 5 mM MgCl₂, 1 mM KH₂PO₄, 25 mM HEPES, pH 7.4

-

Amino acid mixture (without methionine)

-

[³⁵S]-methionine

-

ATP regeneration system (creatine phosphate (B84403) and creatine (B1669601) kinase)

-

GTP

-

Cycloheximide (to inhibit cytoplasmic protein synthesis contamination)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing MTB, amino acid mixture, ATP regeneration system, GTP, and cycloheximide.

-

Add the isolated mitochondria to the reaction mixture.

-

Initiate the reaction by adding [³⁵S]-methionine.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding ice-cold TCA.

-

Precipitate the proteins on ice for 30 minutes.

-

Collect the precipitated proteins on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the counts to the amount of mitochondrial protein used.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of chloramphenicol on cultured cells.

Materials:

-

Cultured mammalian cells

-

96-well cell culture plates

-

Chloramphenicol stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of chloramphenicol for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Signaling Pathways Affected by Mitochondrial Dysfunction

Inhibition of mitochondrial protein synthesis by chloramphenicol leads to mitochondrial stress, characterized by decreased ATP production and increased reactive oxygen species (ROS). This stress can trigger downstream signaling pathways that influence cell fate.

-

PI3K/Akt Pathway: This pathway is a key regulator of cell survival and proliferation. Studies have shown that chloramphenicol-induced mitochondrial stress can lead to the activation of the PI3K/Akt pathway, which may represent a compensatory pro-survival response.[1][11]

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway involved in apoptosis, inflammation, and cell proliferation. Chloramphenicol treatment has been shown to activate the JNK pathway, contributing to cellular stress responses.[1][11]

The following diagram illustrates the signaling cascade initiated by chloramphenicol-induced mitochondrial dysfunction.

Caption: Signaling Pathways in Mitochondrial Dysfunction.

Conclusion

This compound, through its active metabolite chloramphenicol, poses a significant risk of off-target toxicity to mammalian mitochondria. This guide has provided a detailed overview of the molecular mechanisms, quantitative effects, and cellular consequences of this interaction. The experimental protocols and signaling pathway diagrams presented serve as valuable resources for researchers investigating mitochondrial function and for drug development professionals aiming to design safer therapeutic agents. A thorough understanding of the mitochondrial liabilities of existing drugs like chloramphenicol is paramount for the development of novel antibiotics with improved safety profiles.

References

- 1. Video: Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue [jove.com]

- 2. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 4. agilent.com [agilent.com]

- 5. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 8. [On the inhibitory effect of chloramphenicol on mitochondrial protein synthesis as a possible cause of its selective toxic side effects (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drexel.edu [drexel.edu]

- 10. benchchem.com [benchchem.com]

- 11. Assembly of the Mitochondrial Translation Initiation Complex | Springer Nature Experiments [experiments.springernature.com]

The Dawn of a New Antibiotic Era: A Technical Guide to the Historical Development and Discovery of Chloramphenicol Esters

A comprehensive resource for researchers, scientists, and drug development professionals on the pivotal antibiotic, chloramphenicol (B1208), and its clinically significant ester derivatives.

This in-depth technical guide chronicles the landmark discovery and subsequent development of chloramphenicol and its esters, a journey that reshaped the landscape of antibiotic research and therapy. From its serendipitous isolation from a Venezuelan soil sample to its pioneering chemical synthesis and the ingenious creation of ester prodrugs, the story of chloramphenicol offers profound insights into the evolution of anti-infective drug development. This document provides a detailed account of the scientific milestones, experimental methodologies, and critical data that defined this remarkable molecule and its derivatives.

The Genesis of a Broad-Spectrum Antibiotic: The Discovery of Chloramphenicol

In 1947, a team of scientists led by Dr. Paul Rufus Burkholder isolated a new antibiotic from a culture of the actinomycete Streptomyces venezuelae, found in a soil sample from a mulched field near Caracas, Venezuela.[1][2] This novel compound, later named chloramphenicol, exhibited a remarkably broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, as well as rickettsiae.[3] The elucidation of its chemical structure in 1949 revealed a surprisingly simple molecule, a derivative of nitrobenzene, which facilitated its complete chemical synthesis in the same year, a first for any antibiotic.[2][4][5]

The Challenge of Palatability and the Innovation of Ester Prodrugs

Despite its therapeutic promise, the intensely bitter taste of chloramphenicol presented a significant hurdle to patient compliance, especially in pediatric populations. To overcome this, researchers turned to the concept of prodrugs, specifically creating ester derivatives that would be tasteless and would hydrolyze in vivo to release the active parent drug. This led to the development of two key esters: chloramphenicol palmitate for oral administration and chloramphenicol succinate (B1194679) for parenteral use.

Chloramphenicol Palmitate: A Tasteless Oral Suspension

Chloramphenicol palmitate is the ester of chloramphenicol and palmitic acid.[4] This modification renders the molecule practically insoluble in water, thereby preventing it from dissolving in saliva and eliciting a bitter taste.[4] Following oral administration, the ester is hydrolyzed by intestinal esterases, primarily pancreatic lipase (B570770), in the small intestine, releasing active chloramphenicol which is then absorbed.[6][7]

Chloramphenicol Succinate: A Soluble Parenteral Formulation

For intravenous or intramuscular administration, a highly water-soluble form of the antibiotic was necessary. This was achieved through the synthesis of chloramphenicol sodium succinate, the sodium salt of the succinic acid ester of chloramphenicol.[8] This prodrug is rapidly hydrolyzed by esterases present in various tissues, including the liver, kidneys, and lungs, to liberate the active chloramphenicol.[6]

Quantitative Data

The following tables provide a summary of the key quantitative data for chloramphenicol and its ester derivatives.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (at 25°C) |

| Chloramphenicol | C₁₁H₁₂Cl₂N₂O₅ | 323.13 | 2.5 mg/mL[9] |

| Chloramphenicol Palmitate | C₂₇H₄₂Cl₂N₂O₆ | 561.54 | Practically insoluble[4] |

| Chloramphenicol Sodium Succinate | C₁₅H₁₅Cl₂N₂NaO₈ | 445.18 | Freely soluble (≥ 100 mg/mL)[8] |

Table 2: Pharmacokinetic Parameters

| Parameter | Chloramphenicol (Oral) | Chloramphenicol Palmitate (Oral) | Chloramphenicol Succinate (IV) |

| Bioavailability | ~80%[10] | ~80% (as Chloramphenicol)[10] | ~70% (as Chloramphenicol)[10][11] |

| Time to Peak Concentration (Tmax) | 2-3 hours[6] | 2-3 hours[6] | Not Applicable |

| Half-life (t₁/₂) | 1.5-3.5 hours | 1.5-3.5 hours (active drug) | 1.5-3.5 hours (active drug) |

| Protein Binding | ~60%[10] | ~60%[10] | ~60%[10] |

Table 3: Minimum Inhibitory Concentrations (MICs) of Chloramphenicol

| Bacterium | MIC Range (µg/mL) |

| Escherichia coli | 2 - 8 |

| Staphylococcus aureus | 2 - 8 |

| Pseudomonas aeruginosa | 8 - >128[12] |

| Streptococcus pneumoniae | 0.75 - 24[13] |

Experimental Protocols

Detailed methodologies for the synthesis and in vitro evaluation of chloramphenicol esters are provided below.

Synthesis of Chloramphenicol Palmitate

Objective: To synthesize the tasteless palmitate ester of chloramphenicol for oral formulations.

Methodology: [14]

-

Preparation of Palmitoyl (B13399708) Chloride: In a round-bottom flask equipped with a reflux condenser and a drying tube, add palmitic acid (0.02 mol), thionyl chloride (0.03 mol), and carbon tetrachloride (20 mL). Add one drop of triethylamine (B128534) and heat the mixture to 30°C. Slowly heat to 80°C and reflux for 4 hours. After the reaction, remove the excess carbon tetrachloride and thionyl chloride by distillation under reduced pressure to obtain crude palmitoyl chloride.

-

Esterification: In a three-necked flask, dissolve chloramphenicol (0.01 mol) in acetone (B3395972) (10 mL) with stirring. Add triethylamine (0.015 mol) to the solution. Slowly add a solution of palmitoyl chloride (0.011 mol) in acetone (10 mL) at approximately 20°C. After the addition is complete, maintain the reaction temperature at 30-35°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:chloroform:methanol (5:4:1).

-

Work-up and Purification: After the reaction is complete, cool the solution to room temperature and slowly add 1% hydrochloric acid (100 mL) to precipitate the crude chloramphenicol palmitate. Filter the precipitate and wash the filter cake with water until the pH is neutral (pH 7-8). Dry the crude product. The crude product is further purified by washing with n-hexane.

-

Recrystallization: Dissolve the purified product in 95% ethanol (B145695) by heating. Slowly pour the hot solution into cold distilled water with stirring to induce crystallization. Filter the crystals, wash with cold distilled water, and dry at 70°C to obtain pure chloramphenicol palmitate.

Synthesis of Chloramphenicol Sodium Succinate

Objective: To synthesize the water-soluble succinate ester of chloramphenicol for parenteral formulations.

-

Esterification: In a reaction flask, dissolve chloramphenicol and succinic anhydride (B1165640) in acetone. Use pyridine (B92270) as a catalyst. The molar ratio of succinic anhydride to chloramphenicol should be approximately 1:1.2. Heat the reaction mixture to 60°C and stir under reflux for 30 minutes.

-

Isolation: After the reaction, concentrate the solution under reduced pressure at 40°C to obtain a white solid.

-

Purification and Salt Formation: Dissolve the white solid in ethanol. Cool the solution first to room temperature and then to 0-5°C to allow for crystallization. The resulting chloramphenicol succinate can be converted to its sodium salt by reacting with a suitable sodium base.

In Vitro Enzymatic Hydrolysis of Chloramphenicol Palmitate

Objective: To determine the rate of release of active chloramphenicol from its palmitate ester by pancreatic lipase.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of chloramphenicol palmitate in a suitable organic solvent (e.g., ethanol) and a stock solution of pancreatic lipase in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

-

Hydrolysis Reaction: In a reaction vessel maintained at 37°C, add the buffer solution and the pancreatic lipase stock solution. Initiate the reaction by adding a small volume of the chloramphenicol palmitate stock solution with vigorous stirring.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching and Extraction: Immediately quench the enzymatic reaction in the aliquots by adding a suitable solvent (e.g., acetonitrile) that also serves to precipitate the enzyme. Extract the chloramphenicol into an organic solvent.

-

Analysis: Analyze the concentration of released chloramphenicol in the extracted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[17] The mobile phase can consist of a mixture of acetonitrile (B52724) and water, and detection can be performed at a wavelength of 278 nm.

-

Data Analysis: Plot the concentration of released chloramphenicol against time to determine the rate of hydrolysis.

Visualizations

The following diagrams illustrate the key pathways and workflows in the development and mechanism of action of chloramphenicol and its esters.

Caption: Workflow of Chloramphenicol Ester Development.

Caption: Chloramphenicol's Mechanism of Action.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. ijsr.net [ijsr.net]

- 5. Synthesis of Chloramphenicol,uses and dose.pptx [slideshare.net]

- 6. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Chloramphenicol Sodium Succinate | C15H15Cl2N2NaO8 | CID 656833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Clinical pharmacokinetics of chloramphenicol and chloramphenicol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative bioavailability of intravenous and oral chloramphenicol in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Increasing Chloramphenicol Resistance in Streptococcus pneumoniae Isolates from Papua New Guinean Children with Acute Bacterial Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. guidechem.com [guidechem.com]

- 15. CN112538506A - Process method for synthesizing chloramphenicol succinate through enzyme catalysis - Google Patents [patents.google.com]

- 16. CN103193667A - Method for preparing chloramphenicol succinate - Google Patents [patents.google.com]

- 17. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Degradation Pathways and Byproducts of Chloramphenicol Stearate Under Laboratory Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of chloramphenicol (B1208) stearate (B1226849) observed under laboratory settings. Chloramphenicol stearate, a prodrug of the broad-spectrum antibiotic chloramphenicol, is designed to improve palatability. Its stability and degradation profile are critical for ensuring pharmaceutical quality, safety, and efficacy. The degradation process primarily initiates with the hydrolysis of the ester bond, releasing chloramphenicol and stearic acid. Subsequently, chloramphenicol undergoes further degradation through various pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition. This guide details these pathways, their resulting byproducts, and the experimental methodologies used for their investigation.

Core Degradation Pathways

The degradation of this compound is a two-stage process. The initial and primary degradation step is the hydrolysis of the stearate ester linkage to yield the active drug, chloramphenicol, and stearic acid. The subsequent degradation of chloramphenicol itself is the primary focus of stability studies, as it dictates the loss of antibacterial activity and the formation of potentially harmful byproducts.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for chloramphenicol, particularly under basic conditions. The amide linkage in the chloramphenicol molecule is susceptible to cleavage, leading to the formation of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (B85940) (AMPD) and dichloroacetic acid. This reaction is significantly accelerated in alkaline environments.[1][2] In acidic conditions, chloramphenicol is relatively stable.[1]

Oxidative Degradation

Oxidative degradation of chloramphenicol can be induced by treating it with oxidizing agents such as hydrogen peroxide. This process can lead to the formation of several byproducts, including nitroso-chloramphenicol (CAP-NO) and N-hydroxy-chloramphenicol (CAP-NHOH). Further oxidation can result in the formation of 4-nitrobenzaldehyde.

Photodegradation

Exposure to ultraviolet (UV) light can induce the degradation of chloramphenicol. The primary photoprocess involves the cleavage of the β-C-C bond relative to the aromatic system, forming a 4-nitrobenzylalcohol radical and an aliphatic radical. In the presence of oxygen, these radicals can be transformed into p-nitrosobenzoic and p-nitrobenzoic acids.

Thermal Degradation

Elevated temperatures accelerate the degradation of chloramphenicol. Thermal degradation primarily follows the hydrolytic pathway, leading to the formation of AMPD. Studies have shown that the rate of thermal degradation increases with both temperature and the duration of heat exposure.[3] For instance, the degradation of chloramphenicol in aqueous solutions follows first-order kinetics at 100°C.[3]

Quantitative Degradation Data

The following tables summarize quantitative data on the degradation of chloramphenicol under various stress conditions. It is important to note that these data primarily pertain to the degradation of the active chloramphenicol moiety.

Table 1: Percentage Degradation of Chloramphenicol under Various Conditions

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Analytical Method | Reference |

| Acidic Hydrolysis | 0.1 N HCl | 2 hours | 80°C | 1.913 | UV-Vis Spectrophotometry | [1] |

| Acidic Hydrolysis | 1 N HCl | Not Specified | Not Specified | 23.75 | TLC | [1] |

| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours | 80°C | 16.053 | UV-Vis Spectrophotometry | [1] |

| Alkaline Hydrolysis | 0.1 N NaOH | Not Specified | Not Specified | 100 | TLC | [1] |

| Thermal Degradation | Water | 4 hours | 90°C | 9.652 | UV-Vis Spectrophotometry | [1] |

| Thermal Degradation | Water | 1 hour | 100°C | 14.2 ± 1.6 | LC-HRMS | [3] |

| Thermal Degradation | Spiked Mussel Tissue | 1 hour | 100°C | 28.1 ± 7.1 | LC-HRMS | [3] |

| Thermal Degradation | Incurred Mussel Tissue | 1 hour | 100°C | 19.0 ± 4.1 | LC-HRMS | [3] |

Table 2: Kinetic Data for Chloramphenicol Degradation

| Degradation Type | Medium | Temperature | Rate Constant (k) | Kinetic Order | Reference |

| Thermal Degradation | Water | 100°C | 0.0018-0.0025 min⁻¹ | First-order | [3] |

| Photodegradation (UV-LED/PS) | Aqueous Solution | Not Specified | 0.0522 min⁻¹ | Pseudo-first-order | [4] |

| Photodegradation (UV-LED/PMS) | Aqueous Solution | Not Specified | 0.0437 min⁻¹ | Pseudo-first-order | [4] |

| Photodegradation (UV-LED/chlorine) | Aqueous Solution | Not Specified | 0.0523 min⁻¹ | Pseudo-first-order | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of degradation studies. Below are representative protocols for forced degradation studies on chloramphenicol, which can be adapted for this compound.

Protocol 1: Forced Degradation of Chloramphenicol in Ear Drops[1]

-

Sample Preparation: Place 0.5 mL of chloramphenicol ear drops into a 50 mL measuring flask and add 50% ethanol (B145695) to the mark. Transfer 15 mL of this solution to another 50 mL measuring flask and add ethanol to the mark to achieve a final sample concentration of 30 µg/mL.

-

Degradation Conditions:

-

Acidic: To 5 mL of the sample solution in a test tube, add 1 mL of 0.1 N HCl and heat at 80°C for 2 hours.

-

Alkaline: To 5 mL of the sample solution in a test tube, add 1 mL of 0.1 N NaOH and heat at 80°C for 2 hours.

-